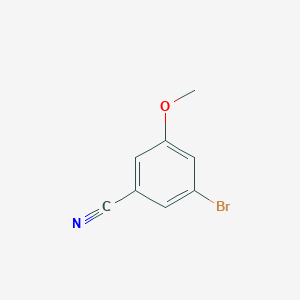

3-Bromo-5-methoxybenzonitrile

Description

Contextualizing Benzonitrile Derivatives in Contemporary Chemical Research

Benzonitrile and its derivatives are integral to numerous areas of chemical science. They serve as precursors for a wide array of functional groups, including amines, amides, and carboxylic acids, through well-established chemical transformations. researchgate.net Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like dyes. ontosight.ailookchem.com The cyano group's electronic properties and its ability to participate in various reactions make benzonitrile derivatives a versatile platform for molecular design and synthesis. researchgate.net

Importance of Halogenated and Methoxylated Benzonitriles as Synthetic Intermediates

The presence of halogen and methoxy substituents on the benzonitrile ring significantly influences its reactivity and utility. Halogens, such as bromine, act as a "handle" for introducing further molecular complexity through reactions like nucleophilic substitution and cross-coupling. smolecule.comnih.gov The methoxy group, an electron-donating substituent, can direct the regioselectivity of certain reactions and modulate the electronic properties of the molecule. smolecule.com This combination of functional groups in halogenated and methoxylated benzonitriles provides chemists with a powerful tool for constructing intricate molecular frameworks. smolecule.com

Overview of Research Trajectories for 3-Bromo-5-methoxybenzonitrile

Research involving this compound is primarily focused on its role as a synthetic intermediate. Its unique substitution pattern, with a bromine atom and a methoxy group at the meta positions relative to the nitrile, offers specific reactivity that can be exploited in multi-step syntheses. While detailed research findings on this specific compound are still emerging, its structural similarity to other well-studied halogenated and methoxylated benzonitriles suggests its potential in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. lookchem.comsmolecule.com The strategic placement of its functional groups makes it a valuable building block for creating a diverse range of more complex molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C8H6BrNO |

| Molecular Weight | 212.043 g/mol |

| Density | 1.6±0.1 g/cm3 |

| Boiling Point | 253.5±25.0 °C at 760 mmHg |

| Flash Point | 107.1±23.2 °C |

| LogP | 2.05 |

| Index of Refraction | 1.584 |

| CAS Number | 867366-91-4 |

Table 1: Physicochemical properties of this compound. Data sourced from chemsrc.com.

Propriétés

IUPAC Name |

3-bromo-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWRYZGZCCTKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648644 | |

| Record name | 3-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867366-91-4 | |

| Record name | 3-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3-bromo-5-methoxybenzonitrile and Analogues

Classical Approaches to Benzonitrile Functionalization

Traditional methods for the synthesis of substituted benzonitriles often involve the stepwise introduction of functional groups onto a benzene core, relying on fundamental principles of electrophilic aromatic substitution and nucleophilic substitution reactions.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing bromo-methoxybenzonitriles, the key challenge lies in controlling the regioselectivity of the bromination step. The outcome is dictated by the directing effects of the substituents already present on the benzene ring.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org When both groups are present, the activating group typically governs the position of subsequent electrophilic attack. For instance, the direct electrophilic bromination of 3-methoxybenzonitrile with bromine in a solvent like dichloromethane preferentially yields 4-bromo-3-methoxybenzonitrile, as the incoming electrophile is directed to the para position relative to the powerful methoxy director. smolecule.com

Achieving substitution at the 5-position, as in 3-bromo-5-methoxybenzonitrile, requires a synthetic design that circumvents these directing effects. A common strategy involves using a starting material where the desired substitution pattern is pre-established or where the directing effects of existing groups align favorably. For example, the synthesis can begin with a precursor like 3-bromo-5-hydroxybenzonitrile, which can then be methylated to form the final product. Another approach involves the bromination of a precursor where the desired position is activated. For instance, the bromination of 4-hydroxy-5-methoxybenzonitrile with Br₂ in an acetic acid (AcOH) and hydrobromic acid (HBr) mixture yields 3-bromo-4-hydroxy-5-methoxybenzonitrile, demonstrating how existing substituents guide the regiochemical outcome. Lewis acid catalysts like iron(III) bromide (FeBr₃) are often employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺) and facilitating the substitution. libretexts.orgvulcanchem.com

Table 1: Examples of Electrophilic Bromination Conditions for Benzonitrile Analogues

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Citation |

|---|---|---|---|---|---|

| 4-Hydroxy-5-methoxybenzonitrile | Br₂ | HBr/AcOH | 3-bromo-4-hydroxy-5-methoxybenzonitrile | 92% | |

| 4-Isopropoxy-5-methoxybenzonitrile | N-Bromosuccinimide (NBS) | Dichloromethane | 3-bromo-4-isopropoxy-5-methoxybenzonitrile | 78% | |

| Fluorinated methoxybenzonitrile | Br₂ | FeBr₃ | 3-bromo-6-fluoro-2-methoxybenzonitrile | N/A | vulcanchem.com |

When direct bromination is not regiochemically feasible, the nitrile group can be introduced onto a pre-brominated aromatic ring. The two primary classical methods for this transformation are the Rosenmund-von Braun and Sandmeyer reactions. nih.gov

The Rosenmund-von Braun reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures. nih.gov This method is effective but often requires harsh conditions and generates significant copper waste.

The Sandmeyer reaction provides a milder alternative for introducing a nitrile group. nih.gov This two-step process begins with the diazotization of a primary aromatic amine (aniline derivative) using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with copper(I) cyanide, which displaces the diazo group to form the desired benzonitrile. For example, 4-bromo-3-methoxybenzonitrile can be synthesized from 4-bromo-3-methoxyaniline via diazotization followed by cyanation with CuCN. smolecule.com This approach is particularly useful for substrates that are sensitive to the harsh conditions of direct bromination or the Rosenmund-von Braun reaction. smolecule.com

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry has focused on developing catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved safety profiles compared to classical approaches. Palladium and copper catalysts are at the forefront of these advancements for nitrile synthesis.

Palladium-catalyzed cyanation has become one of the most versatile and efficient methods for synthesizing aryl nitriles from aryl halides (including bromides and chlorides). These reactions typically use a palladium catalyst, a phosphine ligand, and a cyanide source. A significant area of research has been the replacement of highly toxic cyanide sources like KCN or NaCN with safer alternatives.

Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a practical cyanide source for these couplings. nih.gov A scalable and reproducible synthesis of a benzonitrile derivative from an aryl bromide was achieved using a Pd catalyst with K₄[Fe(CN)₆] in a mixed solvent system. acs.org Other non-toxic cyanide surrogates have also been developed. One such system uses formamide in combination with cyanuric chloride (TCT) as the "CN" source, catalyzed by Pd/C. chemistryviews.org This method provides good to excellent yields of various benzonitrile derivatives. chemistryviews.org Zinc cyanide (Zn(CN)₂), which is less toxic than alkali metal cyanides, is also widely used in palladium-catalyzed cyanations, enabling the conversion of a broad range of (hetero)aryl halides to nitriles under relatively mild conditions. nih.gov

Table 2: Comparison of Modern Palladium-Catalyzed Cyanation Methods

| Cyanide Source | Catalyst System | Key Features | Citation |

|---|---|---|---|

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd catalyst, various ligands | Non-toxic cyanide source, suitable for large-scale synthesis. | nih.govacs.org |

| Zinc Cyanide (Zn(CN)₂) | Pd precatalysts with phosphine ligands | Effective for a wide range of aryl chlorides and bromides, low catalyst loading. | nih.gov |

| Formamide / Cyanuric Chloride | Pd/C, PPh₃ | In-situ generation of cyanide, improved safety profile. | chemistryviews.org |

While copper has been used stoichiometrically in classical cyanation for over a century, modern research has established efficient copper-catalyzed protocols. These methods often use safer and more accessible cyanating agents.

One notable development is the use of sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) as a novel and highly active cyanation reagent in a copper(I) iodide (CuI) catalyzed system. arkat-usa.org This protocol, which uses polyethylene glycol (PEG-400) as a solvent, allows for the smooth cyanation of a variety of aryl bromides and iodides with yields up to 96%. arkat-usa.org Another innovative approach involves the copper-catalyzed oxidative cyanation of aryl halides where common organic nitriles, such as acetonitrile or benzyl nitrile, serve as the cyanide source through a C-C bond cleavage process. capes.gov.brthieme-connect.com For example, a Cu(OAc)₂-catalyzed reaction can convert aryl halides to aromatic nitriles using acetonitrile as the source of the -CN group. thieme-connect.com Furthermore, copper catalysis has been extended to asymmetric radical cyanation, enabling the synthesis of optically active α-chiral nitriles, which are important structures in bioactive molecules. snnu.edu.cn

Chemo- and Regioselective Synthesis of Benzonitrile Isomers

The synthesis of a specific polysubstituted isomer like this compound is a significant challenge that hinges on achieving high chemo- and regioselectivity. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the control of substitution position on the aromatic ring.

The primary obstacle in regioselective synthesis is overcoming the innate directing effects of the substituents. As discussed, the powerful ortho, para-directing effect of the methoxy group and the meta-directing effect of the nitrile group often lead to a mixture of isomers or an undesired major product during electrophilic substitution. libretexts.orgsmolecule.com

Several strategies are employed to achieve the desired regiochemistry:

Multi-step Synthesis with Pre-functionalized Precursors: The most reliable method is to build the molecule in a sequence where the regiochemistry is controlled at each step. This may involve starting with an arene that already has substituents in the desired 1,3,5-pattern or introducing functional groups that can be chemically modified later. For instance, starting with 3-bromo-5-aminobenzonitrile, one could perform a diazotization followed by hydrolysis and subsequent methylation to install the methoxy group.

Directed Ortho-Metalation (DoM): This strategy uses a directing group to deprotonate a specific ortho position with a strong base (like an organolithium reagent), creating a nucleophilic center that can then react with an electrophile (e.g., a bromine source). While powerful, the relative positions of the methoxy and nitrile groups in the target molecule make this specific approach challenging.

Modern C-H Functionalization: Advanced catalytic methods are being developed that can functionalize specific C-H bonds, sometimes overriding traditional directing group effects. These reactions often rely on a directing group to guide a transition metal catalyst to a specific C-H bond for cleavage and subsequent functionalization. ulb.ac.be

Benzannulation Reactions: An alternative to functionalizing a pre-existing benzene ring is to construct the ring itself with the desired substitution pattern. Regioselective [3+3] benzannulation reactions, for example, can assemble highly substituted arenes from acyclic precursors. acs.org

Ultimately, the choice of synthetic route depends on a balance of factors including the availability of starting materials, desired scale, and the need to avoid sensitive functional groups or harsh reagents. For a complex target like this compound, a multi-step synthesis involving the strategic introduction and modification of functional groups remains the most practical and widely used approach.

Q & A

Basic: What synthetic routes are recommended for preparing 3-Bromo-5-methoxybenzonitrile in academic laboratories?

Methodological Answer:

A common approach involves sequential functionalization of a benzene ring. Begin with selective bromination at the meta-position, followed by methoxylation via nucleophilic aromatic substitution (SNAr) using a methoxide source under controlled basic conditions. The nitrile group can be introduced via Rosenmund-von Braun reaction using CuCN or through cyanation of a halogen intermediate (e.g., using Zn(CN)₂ in Pd-catalyzed cross-coupling). Purity validation via HPLC (≥95%) is critical, as commercial sources often lack analytical data .

Basic: How should researchers validate the purity of this compound when supplier data is unavailable?

Methodological Answer:

Combine orthogonal techniques:

- HPLC/GC : Quantify organic impurities using a C18 column (MeCN/H₂O mobile phase) or DB-5 column (GC).

- ¹H/¹³C NMR : Confirm structural integrity by comparing peak integrals (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ = 212/214 for Br isotopes).

Suppliers like Sigma-Aldrich often omit analytical data, necessitating in-house validation .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify nitrile stretches (~2230 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Compare to databases like NIST (e.g., 3-bromo-4-fluorobenzonitrile IR data ).

- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (meta-substitution patterns) and confirm methoxy integration.

- X-ray Crystallography : Resolve steric effects if crystalline derivatives are synthesized.

Cross-reference with PubChem’s predicted physicochemical properties for validation .

Advanced: How can computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings to evaluate steric/electronic effects from the methoxy group.

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose feasible routes for aryl boronate or amide derivatives.

- Solubility Parameters : Predict solvent compatibility using Hansen solubility parameters to optimize reaction media.

PubChem’s canonical SMILES and InChI keys enable precise computational inputs .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Isotopic Pattern Analysis : Differentiate bromine’s ¹⁷⁹Br/⁸¹Br doublets in mass spectra to confirm molecular weight.

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals caused by para/ortho substituents.

- Control Experiments : Compare with analogs (e.g., 3-Bromo-4-methoxybenzonitrile ) to isolate spectral discrepancies.

Contradictions may arise from solvent impurities or tautomerism; rigorous drying and degassing are advised .

Advanced: What strategies mitigate steric hindrance in Buchwald-Hartwig amination of this compound?

Methodological Answer:

- Ligand Screening : Use bulky ligands (XPhos, DavePhos) to stabilize Pd(0) intermediates and enhance turnover.

- Microwave Irradiation : Accelerate reaction kinetics to overcome steric barriers (e.g., 100°C, 30 min).

- Additives : Introduce Cs₂CO₃ or K₃PO₄ to deprotonate amines and reduce side reactions.

Monitor byproducts (e.g., dehalogenated species) via LC-MS, referencing protocols for similar brominated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.